Acetato de Diclorisone

Descripción general

Descripción

El acetato de dichlorisone es un corticosteroide glucocorticoide sintético que se utiliza principalmente como agente antiinflamatorio. Es un sólido cristalino blanco o blanquecino que es estable a temperatura ambiente. Este compuesto se utiliza comúnmente en el tratamiento de la inflamación de la piel, enfermedades alérgicas y ciertas afecciones relacionadas con el sistema inmunitario, como la rinitis alérgica .

Aplicaciones Científicas De Investigación

El acetato de dichlorisone tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.

Biología: Se estudia por sus efectos en las vías de señalización celular y la expresión génica.

Medicina: Se investiga por sus posibles efectos terapéuticos en el tratamiento de afecciones inflamatorias e inmunitarias.

Industria: Se utiliza en la producción de productos farmacéuticos y otros productos químicos .

Mecanismo De Acción

El acetato de dichlorisone ejerce sus efectos modulando las respuestas inflamatorias. Se une a los receptores de glucocorticoides en las células, lo que lleva a la activación o represión de genes específicos involucrados en la inflamación. Esto da como resultado la inhibición de citoquinas proinflamatorias y la promoción de proteínas antiinflamatorias. Los objetivos moleculares y las vías involucradas incluyen la vía del factor nuclear-kappa B (NF-κB) y la vía de la proteína quinasa activada por mitógeno (MAPK) .

Análisis Bioquímico

Biochemical Properties

Dichlorisone acetate plays a significant role in biochemical reactions, particularly in modulating inflammatory responses. It interacts with various enzymes, proteins, and other biomolecules. For instance, it binds to glucocorticoid receptors, which are a type of nuclear receptor that regulates gene expression . This interaction leads to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, Dichlorisone acetate affects the activity of enzymes involved in the inflammatory pathway, such as cyclooxygenase and lipoxygenase .

Cellular Effects

Dichlorisone acetate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, in immune cells, Dichlorisone acetate suppresses the production of inflammatory cytokines and chemokines, thereby reducing inflammation . It also impacts the proliferation and differentiation of certain cell types, such as T cells and macrophages . Furthermore, Dichlorisone acetate can alter cellular metabolism by influencing glucose uptake and utilization .

Molecular Mechanism

The molecular mechanism of Dichlorisone acetate involves its binding to glucocorticoid receptors in the cytoplasm . Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements in the DNA . This binding regulates the transcription of target genes, leading to the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes . Additionally, Dichlorisone acetate can inhibit the activity of transcription factors such as NF-κB and AP-1, which are involved in the expression of inflammatory genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichlorisone acetate can change over time. The stability and degradation of Dichlorisone acetate are crucial for its effective use in experiments . Studies have shown that Dichlorisone acetate remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to Dichlorisone acetate can lead to sustained anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of Dichlorisone acetate vary with different dosages in animal models. At low doses, Dichlorisone acetate effectively reduces inflammation without causing significant adverse effects . At high doses, it can lead to toxic effects, such as immunosuppression and metabolic disturbances . Threshold effects have been observed, where a certain dosage is required to achieve the desired anti-inflammatory effect .

Metabolic Pathways

Dichlorisone acetate is involved in various metabolic pathways, including those related to glucose and lipid metabolism . It interacts with enzymes such as phosphoenolpyruvate carboxykinase and glucose-6-phosphatase, which are involved in gluconeogenesis . Additionally, Dichlorisone acetate can affect lipid metabolism by influencing the expression of enzymes involved in lipolysis and lipogenesis . These interactions can lead to changes in metabolic flux and metabolite levels .

Transport and Distribution

Dichlorisone acetate is transported and distributed within cells and tissues through various mechanisms . It can diffuse across cell membranes due to its lipophilic nature . Additionally, it may interact with transporters and binding proteins that facilitate its movement within the body . The distribution of Dichlorisone acetate can affect its localization and accumulation in specific tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of Dichlorisone acetate is primarily in the cytoplasm and nucleus . Upon entering the cell, Dichlorisone acetate binds to glucocorticoid receptors in the cytoplasm . The receptor-ligand complex then translocates to the nucleus, where it exerts its effects on gene expression . This localization is crucial for its activity, as it allows Dichlorisone acetate to regulate the transcription of target genes involved in inflammation and other cellular processes .

Métodos De Preparación

El acetato de dichlorisone se sintetiza típicamente mediante una reacción entre dichlorisone y ácido acético. Las condiciones de reacción específicas se pueden ajustar en función de las necesidades de laboratorio o de producción. Un método común consiste en hacer reaccionar dichlorisone con ácido acético en condiciones controladas para producir acetato de dichlorisone . Los métodos de producción industrial pueden implicar el uso de cloruro de p-toluensulfonilo en piridina y agua, lo que genera un alto porcentaje del producto deseado .

Análisis De Reacciones Químicas

El acetato de dichlorisone experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. .

Los principales productos que se forman a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desclorados.

Comparación Con Compuestos Similares

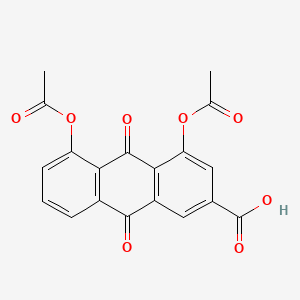

El acetato de dichlorisone es similar a otros corticosteroides glucocorticoides como el acetato de prednisolona y el furoato de mometasona. Sin embargo, es único en su estructura química específica, que incluye dos átomos de cloro en las posiciones 9 y 11 de la columna vertebral esteroidea. Esta característica estructural contribuye a sus propiedades farmacológicas y efectos terapéuticos distintos .

Compuestos Similares

- Acetato de prednisolona

- Furoato de mometasona

- Dipropionato de beclometasona

Propiedades

Número CAS |

79-61-8 |

|---|---|

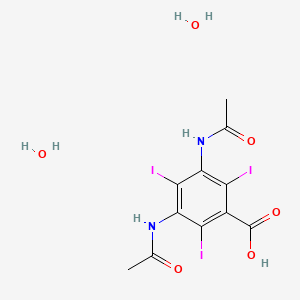

Fórmula molecular |

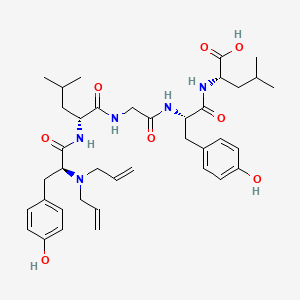

C23H28Cl2O5 |

Peso molecular |

455.4 g/mol |

Nombre IUPAC |

[2-[(9R,10S,13S,17R)-9,11-dichloro-17-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H28Cl2O5/c1-13(26)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(27)6-8-20(14,2)23(17,25)18(24)11-21(16,22)3/h6,8,10,16-18,29H,4-5,7,9,11-12H2,1-3H3/t16?,17?,18?,20-,21-,22-,23-/m0/s1 |

Clave InChI |

YNNURTVKPVJVEI-HHZWQIATSA-N |

SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O |

SMILES isomérico |

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)Cl)Cl)C)O |

SMILES canónico |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)Cl)Cl)C)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

79-61-8 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

9 alpha,11 beta-dichloroprednisolone-21-acetate Dermaren dichlorisone acetate dichlorisone-21-acetate Dicloderm forte |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.